![molecular formula C7H11Br B081686 Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI) CAS No. 13237-87-1](/img/structure/B81686.png)
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI), commonly known as 2-Bromobicyclo[2.2.1]heptane, is an organic compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields.2.1]heptane.
Wirkmechanismus
The mechanism of action of 2-Bromobicyclo[2.2.1]heptane is not well understood. However, it is believed that the compound may act as a nucleophile in some reactions due to the presence of the bromine atom. The unique structural properties of the compound may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromobicyclo[2.2.1]heptane. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity. It is also believed to have low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Bromobicyclo[2.2.1]heptane in lab experiments is its chiral nature. The compound can be used as a chiral building block in the synthesis of biologically active compounds. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Bromobicyclo[2.2.1]heptane is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Bromobicyclo[2.2.1]heptane. One potential area of focus is the development of new synthetic methods for the compound, which could improve yield and purity. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be used as a starting material for the synthesis of new materials with unique properties. Finally, the compound could be further studied for its potential use in drug discovery and development.
Synthesemethoden
The synthesis method of 2-Bromobicyclo[2.2.1]heptane involves the reaction of bicyclo[2.2.1]hept-5-ene with bromine in the presence of a catalyst. This reaction results in the formation of 2-Bromobicyclo[2.2.1]heptane as the major product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2-Bromobicyclo[2.2.1]heptane has shown potential applications in various scientific fields. It has been extensively studied for its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials science. Additionally, 2-Bromobicyclo[2.2.1]heptane has been used as a reagent in organic synthesis for the preparation of complex molecules.
Eigenschaften
CAS-Nummer |
13237-87-1 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
(1S,2R,4R)-2-bromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
QXYOAWHKJRWNID-DSYKOEDSSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2Br |
SMILES |
C1CC2CC1CC2Br |
Kanonische SMILES |
C1CC2CC1CC2Br |
Synonyme |
Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
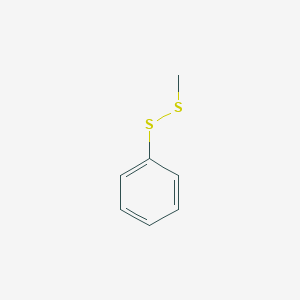
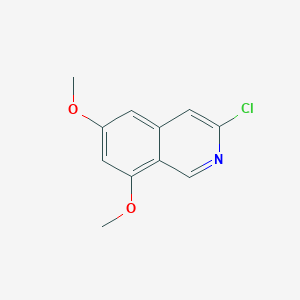
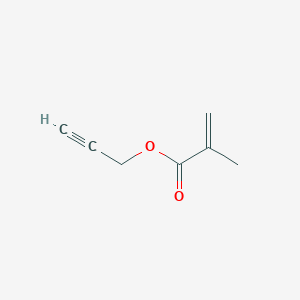
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
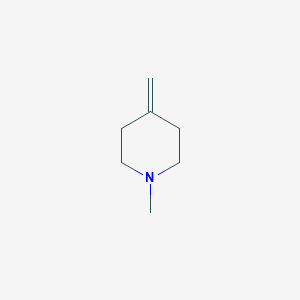

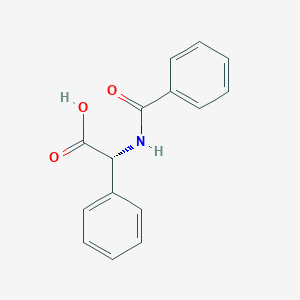
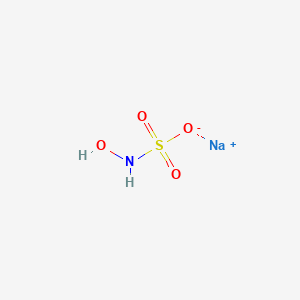
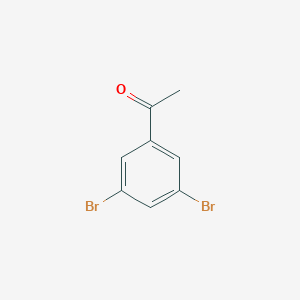
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
